[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate [2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17102302
InChI: InChI=1S/C28H54O9/c1-3-5-7-9-10-12-14-16-26(34)37-24-28(20-32,22-35-21-27(17-29,18-30)19-31)23-36-25(33)15-13-11-8-6-4-2/h29-32H,3-24H2,1-2H3
SMILES:
Molecular Formula: C28H54O9
Molecular Weight: 534.7 g/mol

[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate

CAS No.:

Cat. No.: VC17102302

Molecular Formula: C28H54O9

Molecular Weight: 534.7 g/mol

* For research use only. Not for human or veterinary use.

[2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate -

Specification

Molecular Formula C28H54O9
Molecular Weight 534.7 g/mol
IUPAC Name [2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate
Standard InChI InChI=1S/C28H54O9/c1-3-5-7-9-10-12-14-16-26(34)37-24-28(20-32,22-35-21-27(17-29,18-30)19-31)23-36-25(33)15-13-11-8-6-4-2/h29-32H,3-24H2,1-2H3
Standard InChI Key LSYWHBAFFAALPI-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(=O)OCC(CO)(COCC(CO)(CO)CO)COC(=O)CCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular structure features a central glycerol-derived backbone modified with hydroxymethyl groups at the 2,2-positions, an octanoyloxy group at the 3-position, and a decanoate ester at the terminal oxygen . Its IUPAC name, [2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)-3-octanoyloxypropyl] decanoate, reflects this arrangement.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number71662-47-0
Molecular FormulaC28H54O9\text{C}_{28}\text{H}_{54}\text{O}_9
Molecular Weight534.7 g/mol
InChIKeyLSYWHBAFFAALPI-UHFFFAOYSA-N
SMILESCCCCCCCCCC(=O)OCC(CO)(COCC(CO)(CO)CO)COC(=O)CCCCCCC

Stereochemical and Conformational Analysis

The molecule’s flexibility arises from its four hydroxymethyl groups and ester linkages, complicating conformational analysis. PubChem notes that 3D conformer generation is disallowed due to excessive rotational freedom . This flexibility may enhance its ability to interact with diverse substrates in applications such as emulsification.

Synthesis and Manufacturing Considerations

PropertyValueSource
Density1.082 g/cm³
Boiling Point654.9°C at 760 mmHg
Flash Point200.3°C
SolubilityLikely lipophilic (LogP 3.53)

Purification Challenges

The compound’s high molecular weight and polarity gradient necessitate advanced purification techniques, such as preparative HPLC or fractional crystallization, to isolate it from byproducts like mono- or di-esters .

Physicochemical Properties and Stability

Thermal Behavior

The compound exhibits a boiling point of 654.9°C , indicative of strong intermolecular forces due to hydrogen bonding from hydroxyl groups and van der Waals interactions from alkyl chains. Its flash point of 200.3°C suggests moderate flammability, requiring cautious handling in industrial settings.

Solubility and Partitioning

With a calculated LogP of 3.53 , the compound demonstrates marked lipophilicity, favoring solubility in organic solvents like ethyl acetate or chloroform. This property underpins its potential as a drug delivery vehicle for hydrophobic active ingredients.

Functional Applications and Industrial Relevance

Surfactant and Emulsifier Applications

The juxtaposition of hydrophilic hydroxymethyl groups and hydrophobic alkyl chains enables this compound to reduce surface tension at oil-water interfaces. Patent data associates similar structures with stabilization of UV absorber formulations in cosmetics .

Table 3: Potential Applications

ApplicationMechanismSource
Drug DeliveryLipophilic ester enhances API solubility
UV AbsorbersConjugated esters absorb UV-B
Biodegradable LubricantsHydroxyl groups enable hydrolysis

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